METHYL 4-[(2H-1,3-BENZODIOXOL-5-YL)AMINO]-6-METHYLQUINOLINE-2-CARBOXYLATE
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Overview
Description
METHYL 4-[(2H-1,3-BENZODIOXOL-5-YL)AMINO]-6-METHYLQUINOLINE-2-CARBOXYLATE: is a synthetic organic compound that belongs to the class of benzamides. It is characterized by the presence of fluorine atoms on both the phenyl and pyrimidinyl rings, which can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-[(2H-1,3-BENZODIOXOL-5-YL)AMINO]-6-METHYLQUINOLINE-2-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the pyrimidine ring: This can be achieved through the reaction of appropriate precursors under conditions that promote cyclization.
Introduction of the fluorophenyl groups: This step involves the substitution reactions where fluorophenyl groups are introduced to the pyrimidine ring.
Coupling with benzamide: The final step involves coupling the pyrimidine derivative with benzamide under conditions that facilitate amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yield reactions, cost-effective reagents, and efficient purification methods to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-[(2H-1,3-BENZODIOXOL-5-YL)AMINO]-6-METHYLQUINOLINE-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
METHYL 4-[(2H-1,3-BENZODIOXOL-5-YL)AMINO]-6-METHYLQUINOLINE-2-CARBOXYLATE has various applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: The compound can be used in the development of materials with unique properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism of action of METHYL 4-[(2H-1,3-BENZODIOXOL-5-YL)AMINO]-6-METHYLQUINOLINE-2-CARBOXYLATE involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluorophenyl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamide
- N-(4-fluorophenyl)-2,6-dinitro-4-(trifluoromethyl)aniline
Uniqueness
METHYL 4-[(2H-1,3-BENZODIOXOL-5-YL)AMINO]-6-METHYLQUINOLINE-2-CARBOXYLATE is unique due to its specific structure, which includes both fluorophenyl and pyrimidinyl groups. This combination can result in distinct chemical properties and biological activities compared to other similar compounds.
Properties
IUPAC Name |
methyl 4-(1,3-benzodioxol-5-ylamino)-6-methylquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-11-3-5-14-13(7-11)15(9-16(21-14)19(22)23-2)20-12-4-6-17-18(8-12)25-10-24-17/h3-9H,10H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYSVNOSWFSZZSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2NC3=CC4=C(C=C3)OCO4)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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